Electrochemical Partial Hydrogenation Selectivity: Azelanitrile vs. Adiponitrile
In a direct head-to-head study, azelanitrile and adiponitrile were electrochemically hydrogenated in a divided H-cell using Raney nickel powder cathode. Azelanitrile achieved 9-aminononanenitrile selectivities of 80–93%, while adiponitrile gave 6-aminocapronitrile selectivities of 79–97% under its optimized conditions (0.8 M substrate, alcohol/water/NH4OAc electrolyte, 35–45 °C, 60 mA) [1]. The overlapping but distinct selectivity windows reflect the influence of chain length on intermediate adsorption and further hydrogenation to the diamine by-product.
| Evidence Dimension | Selectivity to partially hydrogenated aminonitrile |
|---|---|
| Target Compound Data | 80–93% selectivity to 9-aminononanenitrile |
| Comparator Or Baseline | Adiponitrile: 79–97% selectivity to 6-aminocapronitrile |
| Quantified Difference | Comparable selectivity range; however, the product is a C9 vs. C6 aminonitrile, enabling access to different downstream polyamide monomers (nylon 9 vs. nylon 6 segments). |
| Conditions | Divided H-cell, Raney Ni cathode, 0.8 M substrate, alcohol/water/NH4OAc, 35–45 °C, 60 mA |
Why This Matters
For procurement, azelanitrile is the required precursor when the target is a C9 aminonitrile or C9 diamine; adiponitrile cannot substitute because it yields a C6 backbone, altering the thermal and mechanical profile of the final polyamide.
- [1] Song, Y.; Pintauro, P. N. The electrochemical synthesis of aminonitriles I. H-cell studies with adiponitrile and azelanitrile. J. Appl. Electrochem. 1991, 21 (1), 21–27. View Source
